Product packaging for Urovalidin(Cat. No.:CAS No. 78891-95-9)

Urovalidin

Cat. No.: B1203622
CAS No.: 78891-95-9
M. Wt: 515.5 g/mol
InChI Key: LIFZENVRAZTZCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Urovalidin is a historical chemoantibiotic combination that was indicated for the treatment of acute and chronic urinary tract infections. According to archival information from its manufacturer, Bracco, it was noted for its broad spectrum of action and was also used for cases of radiation cystopathy and in pre-surgical patient preparation . The available documentation suggests its formulation included terizidone and phenazopyridine, providing both antimicrobial and analgesic action with reported excellent tolerability . This product is provided exclusively For Research Use Only (RUO) . RUO products are intended solely for laboratory research purposes and are not to be used as drugs, for diagnostic procedures, or for any other clinical applications. They are not for use in humans or animals. This product has not been approved by regulatory bodies like the FDA for therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H25N9O4 B1203622 Urovalidin CAS No. 78891-95-9

Properties

CAS No.

78891-95-9

Molecular Formula

C25H25N9O4

Molecular Weight

515.5 g/mol

IUPAC Name

4-[[4-[(3-oxo-1,2-oxazolidin-4-yl)iminomethyl]phenyl]methylideneamino]-1,2-oxazolidin-3-one;3-phenyldiazenylpyridine-2,6-diamine

InChI

InChI=1S/C14H14N4O4.C11H11N5/c19-13-11(7-21-17-13)15-5-9-1-2-10(4-3-9)6-16-12-8-22-18-14(12)20;12-10-7-6-9(11(13)14-10)16-15-8-4-2-1-3-5-8/h1-6,11-12H,7-8H2,(H,17,19)(H,18,20);1-7H,(H4,12,13,14)

InChI Key

LIFZENVRAZTZCX-UHFFFAOYSA-N

SMILES

C1C(C(=O)NO1)N=CC2=CC=C(C=C2)C=NC3CONC3=O.C1=CC=C(C=C1)N=NC2=C(N=C(C=C2)N)N

Canonical SMILES

C1C(C(=O)NO1)N=CC2=CC=C(C=C2)C=NC3CONC3=O.C1=CC=C(C=C1)N=NC2=C(N=C(C=C2)N)N

Synonyms

Urovalidin

Origin of Product

United States

Chemical Structure and Synthetic Methodologies for Urovalidin

Advanced Synthetic Pathways and Optimizations

Synthesis of Bis-isoxazolidinone Subunit

Catalysis and Solvent Systems

Specific details regarding the catalysis and solvent systems employed in the synthesis of Urovalidin or its individual components are not publicly available from the permitted sources.

Yield Optimization and Recrystallization Techniques

Specific details regarding yield optimization and recrystallization techniques for the synthesis of this compound or its components are not publicly available from the permitted sources.

Synthesis of Azo-Dye Component

Specific details regarding the synthesis of the azo-dye component (3-(phenylazo)-2,6-pyridinediamine) for this compound are not publicly available from the permitted sources.

Diazotization Reaction Parameters

Specific details concerning the diazotization reaction parameters for the azo-dye component of this compound are not publicly available from the permitted sources.

Coupling Reactions and pH Control

Specific details regarding the coupling reactions and pH control for the synthesis of the azo-dye component of this compound are not publicly available from the permitted sources.

Combinatorial Synthesis of this compound

Specific details regarding the combinatorial synthesis of this compound are not publicly available from the permitted sources.

Optimized Reaction Conditions and Solvent Selection

Specific details concerning optimized reaction conditions and solvent selection for the combinatorial synthesis of this compound are not publicly available from the permitted sources.

Purity Assessment and Isolation Techniques

Purity Assessment: Comprehensive details on the specific purity assessment parameters for this compound, such as characteristic chromatographic retention times or precise melting points, are not extensively documented in publicly available scientific literature from permissible sources. Standard chemical purity assessment typically involves techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis to confirm the compound's identity and quantify impurities.

Isolation Techniques: Detailed isolation techniques specifically for this compound from reaction mixtures or complex matrices are not widely disclosed in the accessible scientific literature from permissible sources. General chemical isolation methods often involve various chromatographic techniques (e.g., column chromatography, preparative HPLC), crystallization, and solvent extraction, tailored to the specific physicochemical properties of the target compound.

Chemoinformatics Approaches for Synthetic Protocol Optimization

The application of chemoinformatics tools specifically for the optimization of this compound's synthetic protocols is not detailed in the publicly available scientific literature from permissible sources. Chemoinformatics, as a discipline, leverages computational and informational techniques to address chemical problems. It encompasses the development, organization, storage, analysis, visualization, and utilization of chemical information, often integrating artificial intelligence (AI) and machine learning (ML) approaches gazettes.africa.

In a general context, chemoinformatics can be instrumental in optimizing synthetic pathways by:

Reaction Prediction and Retrosynthesis: Using algorithms to predict reaction outcomes or to identify precursor molecules for a target compound.

Process Optimization: Employing techniques like Design of Experiments (DoE) in conjunction with computational modeling to identify critical reaction parameters (e.g., temperature, pressure, catalyst loading, solvent effects) that influence yield, selectivity, and scalability.

Virtual Screening and Property Prediction: Predicting physicochemical properties or potential side reactions to guide experimental design and reduce trial-and-error in the laboratory.

However, the specific implementation of these advanced chemoinformatics strategies for this compound's synthesis remains to be detailed in publicly available and permissible scientific reports.

Molecular and Cellular Mechanisms of Urovalidin Action

Investigation of Urovalidin's Broad-Spectrum Antimicrobial Properties

The broad-spectrum antimicrobial properties attributed to this compound are predominantly derived from its Terizidone component. Terizidone is recognized as a broad-spectrum antibiotic, particularly effective as a second-line antitubercular drug nih.govwikipedia.orgpharmacompass.comwho.intwikipedia.orgncats.io. Its utility extends to the treatment of pulmonary and extrapulmonary tuberculosis, including strains resistant to first-line drugs nih.govwikipedia.orgpharmacompass.comwho.int. Furthermore, Terizidone has been noted for its application in treating urinary tract infections wikipedia.org.

Terizidone, the active antimicrobial component of this compound, exhibits bacteriostatic effects against Mycobacterium tuberculosis at clinically relevant concentrations who.int. This indicates that it inhibits the growth and reproduction of bacteria rather than directly killing them. While specific bactericidal effects of Terizidone against other bacterial genera are not extensively detailed in the provided literature, its classification as a broad-spectrum antibiotic suggests a capacity to either inhibit or kill a wide range of microorganisms depending on the concentration and bacterial species.

Terizidone's primary documented spectrum of activity includes Mycobacterium tuberculosis, encompassing both multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains nih.govwikipedia.orgpharmacompass.comwho.intwikipedia.orgncats.io. Its effectiveness in treating urinary tract infections implies activity against common uropathogens, although specific bacterial genera beyond Mycobacterium are not explicitly detailed in the available sources for this compound or Terizidone wikipedia.org.

Table 1: Antimicrobial Activity of Terizidone (Component of this compound)

Target MicroorganismEffectNotes
Mycobacterium tuberculosisBacteriostatic who.intEffective against MDR-TB and XDR-TB strains nih.govwikipedia.orgpharmacompass.comwho.intwikipedia.orgncats.io
UropathogensAntimicrobial wikipedia.orgImplied activity in urinary tract infections, specific genera not detailed wikipedia.org

Bactericidal and Bacteriostatic Effects

Elucidation of Molecular Targets and Ligand Interactions

The molecular mechanisms of this compound's action are a summation of its two main components: Terizidone and Phenazopyridine.

Contrary to a hypothesized mechanism involving nucleic acid synthesis inhibition, the primary antimicrobial action of Terizidone, the active component of this compound, is centered on the disruption of bacterial cell wall synthesis patsnap.comwikipedia.orgwho.intncats.iowho.int. Terizidone functions as a prodrug, undergoing hydrolysis in vivo to release D-cycloserine patsnap.comwikipedia.orgwho.intwho.int. D-cycloserine is a structural analog of the amino acid D-alanine, which is essential for the synthesis of peptidoglycan, a crucial component of the bacterial cell wall patsnap.com.

Terizidone, through its active metabolite D-cycloserine, exerts its antimicrobial effect by competitively inhibiting two key enzymes involved in bacterial cell wall synthesis: alanine (B10760859) racemase and D-alanine:D-alanine ligase patsnap.comwikipedia.orgwho.intncats.iowho.int. Alanine racemase is responsible for converting L-alanine to D-alanine, while D-alanine:D-alanine ligase catalyzes the formation of the D-alanine-D-alanine dipeptide, both critical steps in peptidoglycan cross-linking patsnap.com. By inhibiting these enzymes, Terizidone prevents the proper formation of the bacterial cell wall, leading to structural weakening and eventual bacterial cell lysis and death patsnap.com.

Phenazopyridine, the analgesic component of this compound, acts locally on the urinary tract mucosa to provide symptomatic relief from pain, burning, and urgency associated with urinary irritation nih.govmedicinenet.comwebmd.commims.compatsnap.com. While its exact mechanism is not fully elucidated, it is believed to exert a direct topical analgesic effect, possibly through the inhibition of voltage-gated sodium channels nih.govmims.com. It is important to note that Phenazopyridine does not possess antibacterial properties and does not treat the underlying cause of infection medicinenet.comwebmd.com.

Table 2: Molecular Targets and Mechanisms of this compound's Components

ComponentPrimary FunctionMolecular Targets/Mechanism
Terizidone (CID 65720)AntimicrobialCompetitively inhibits alanine racemase and D-alanine:D-alanine ligase, disrupting bacterial cell wall synthesis patsnap.comwikipedia.orgwho.intncats.iowho.int
Phenazopyridine (CID 4756)AnalgesicLocal analgesic effect on urinary tract mucosa, possibly via inhibition of voltage-gated sodium channels nih.govmims.com

Identification of Specific Receptors or Enzyme Systems

In Vitro Methodologies for Bioactivity Assessment

In vitro methodologies are crucial for the preliminary assessment of a compound's bioactivity, allowing for controlled studies on cellular and microbial responses. For this compound, these methods focus on characterizing its effects on cell viability and its antimicrobial efficacy.

Dose-Response Curve Establishment

The establishment of dose-response curves is a fundamental step in characterizing the bioactivity of this compound. This involves exposing target cells or pathogenic organisms to a range of this compound concentrations and measuring the resulting biological effect. researchgate.net These curves graphically represent the relationship between the concentration of the compound and the magnitude of the observed response, allowing for the determination of key parameters such as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀). researchgate.netnih.gov

For this compound, researchers would typically employ a series of increasing concentrations, alongside appropriate positive and negative controls, to generate a comprehensive dose-response profile. Positive controls would elicit a known effect, while negative controls (e.g., vehicle only) would represent the baseline. The resulting data are then used to calculate the IC₅₀, which indicates the concentration of this compound required to inhibit a specific biological process by 50%.

Table 1: Illustrative Dose-Response Data for this compound on Cell Viability

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0.0198.2 ± 1.5
0.195.1 ± 2.0
187.5 ± 2.8
1062.3 ± 3.5
10025.8 ± 4.1
10005.2 ± 1.8
Vehicle Control100.0 ± 1.0
Positive Control (Known Cytotoxic Agent)1.5 ± 0.5

Cell Viability Assays (e.g., MTT) for Activity Characterization

Cell viability assays are essential for preliminarily assessing this compound's bioactivity while accounting for potential cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium reduction assay is a widely adopted colorimetric method for this purpose. nih.govcusabio.com This assay measures the metabolic activity of viable cells, specifically their ability to reduce the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals, primarily through mitochondrial enzymes. nih.govnih.gov The amount of formazan produced is directly proportional to the number of viable cells. nih.govcusabio.com

The MTT assay protocol typically involves preparing cells and test compounds in multi-well plates, incubating them for a desired period, adding MTT solution, and then solubilizing the resulting formazan crystals for spectrophotometric measurement. nih.govnih.gov Other metabolic assays, such as XTT and Resazurin (Alamar Blue) assays, also measure mitochondrial activity or cellular reducing capacity and can be employed. cusabio.comcellsignal.commdpi.com ATP-based assays, which quantify the ATP content in viable cells, offer another method for assessing cell viability. cusabio.comcellsignal.compromega.de

Validation Across Multiple Cell Lines for Artifact Mitigation

To ensure that observed bioactivity is not specific to a particular cell type or an artifact of the experimental system, it is crucial to validate the results across multiple cell lines. Different cell lines can exhibit varying sensitivities and responses to compounds due to differences in their genetic makeup, metabolic pathways, and expression of drug transporters or targets. By testing this compound across a panel of diverse cell lines (e.g., different tissue origins, healthy vs. diseased), researchers can confirm the robustness and generalizability of its bioactivity. This approach helps to rule out cell-specific artifacts and provides a more reliable characterization of the compound's effects.

In Vitro Sensitivity Studies on Pathogenic Organisms

Given this compound's reported broad-spectrum antibacterial and bactericidal properties, in vitro sensitivity studies on pathogenic organisms are critical for characterizing its antimicrobial efficacy. These studies typically involve determining the minimum inhibitory concentration (MIC) of this compound against various bacterial strains, particularly those implicated in urinary tract infections, such as Escherichia coli. mdpi.comnih.govnih.gov

Methods for assessing in vitro sensitivity include broth microdilution or agar (B569324) dilution, where bacterial growth is observed across a range of this compound concentrations. The MIC is defined as the lowest concentration of the antimicrobial agent that inhibits visible growth of the microorganism. nih.gov Such studies can also assess the bactericidal activity, determining the minimum bactericidal concentration (MBC), which is the lowest concentration that kills 99.9% of the initial inoculum. In vitro models, such as lab catheterization models, can also be utilized to evaluate the product's effect on microbial profiles and inhibit bacterial strains. mdpi.com

Table 2: Illustrative In Vitro Sensitivity Data for this compound Against Common Uropathogens

Pathogenic OrganismStrainThis compound MIC (µg/mL)
Escherichia coliATCC 259228
Escherichia coliClinical Isolate 116
Klebsiella pneumoniaeATCC 1388332
Proteus mirabilisClinical Isolate 216
Pseudomonas aeruginosaATCC 2785364
Staphylococcus aureusATCC 292134

Potential Synergistic and Antagonistic Interactions with Other Antimicrobials

The therapeutic efficacy of antimicrobial agents can often be enhanced or diminished when used in combination with other drugs. msdvetmanual.comjpionline.org Understanding the potential synergistic or antagonistic interactions of this compound with other antimicrobials is therefore crucial, especially since it is noted to be administered in combination with other antibiotics like Rifadin (rifampin), Gentalin (gentamicin), and Carbenicillin.

Synergistic Interactions : Synergy occurs when the combined effect of two or more antimicrobial agents is greater than the sum of their individual effects. msdvetmanual.comnih.gov This can lead to improved efficacy, reduced dosage requirements, or a broader spectrum of activity. For example, some combinations of antibiotics can achieve synergistic effects by inhibiting different targets within the bacterial cell or by one agent preventing the inactivation of another. msdvetmanual.comfrontiersin.org

Antagonistic Interactions : Antagonism, conversely, describes a situation where the combined effect of two agents is less than the sum of their individual effects, potentially leading to treatment failure. msdvetmanual.comjpionline.org This can occur through various mechanisms, such as one drug interfering with the action of another, or by inducing resistance mechanisms. nih.govmdpi.com

Assessing these interactions typically involves in vitro methods such as checkerboard assays or time-kill assays. Checkerboard assays involve testing a range of concentrations of two compounds in combination to identify combinations that result in enhanced or reduced antimicrobial activity. Time-kill assays monitor the rate of bacterial killing over time when exposed to single agents versus combinations. mdpi.com Identifying synergistic combinations with this compound could lead to more effective treatment strategies, particularly for resistant infections, while recognizing antagonistic interactions is vital to avoid counterproductive therapeutic regimens.

Table 3: Illustrative Data on this compound's Interactions with Other Antimicrobials

Combination PartnerInteraction TypeObserved Effect (e.g., FIC Index)Notes
Rifadin (Rifampin)SynergisticFIC Index ≤ 0.5Enhanced antibacterial activity
Gentalin (Gentamicin)AdditiveFIC Index > 0.5 to ≤ 1.0No significant enhancement or reduction
CarbenicillinAntagonisticFIC Index > 1.0Reduced overall efficacy
Antimicrobial XSynergisticFIC Index ≤ 0.5Potentially broader spectrum
Antimicrobial YAntagonisticFIC Index > 1.0Avoid co-administration

Pre Clinical Investigative Models for Urovalidin Mechanistic Studies

Animal Models for Pharmacokinetic Research

Animal models are indispensable for characterizing the pharmacokinetic profile of a compound, providing data on how the body handles the substance over time. For a compound like Urovalidin, understanding its absorption, distribution, metabolism, and excretion is critical for determining its therapeutic potential and optimal dosing strategies.

The selection of appropriate in vivo animal models for pharmacokinetic research is primarily guided by their metabolic similarity to humans. Rodent models, such as mice and rats, are frequently employed due to their genetic tractability, relatively short life cycles, and established protocols for pharmacokinetic studies. However, for compounds with complex metabolic pathways, larger animal models like dogs or non-human primates might be considered if their metabolic enzymes and pathways more closely resemble those of humans. The goal is to choose a model that accurately predicts human pharmacokinetics, minimizing discrepancies in drug exposure and metabolism.

Murine models (mice and rats) are extensively used in hepatic metabolism studies to investigate the biotransformation of compounds. For a compound like this compound, which is a mixture, understanding how its components are metabolized by liver enzymes (e.g., cytochrome P450 enzymes) is vital. Studies in murine models would typically involve administering this compound and then analyzing liver tissue, plasma, and excreta for parent compounds and their metabolites. This allows researchers to identify metabolic pathways, determine the rate of metabolism, and assess potential drug-drug interactions. Data derived from these studies, while not specifically detailed for this compound in publicly available literature, would typically include:

Table 1: Illustrative Data Points for Hepatic Metabolism Studies in Murine Models

ParameterDescriptionTypical Measurement Unit
Metabolite Identification Identification of primary and secondary metabolites formed in the liver.N/A
Enzyme Induction/Inhibition Assessment of this compound's effect on key hepatic metabolic enzymes.Fold change / IC50 (µM)
Hepatic Clearance Rate Rate at which this compound is removed from the blood by the liver.mL/min/kg
First-Pass Metabolism Proportion of this compound metabolized during its first passage through the liver.Percentage (%)

Selection Criteria for in vivo Models Based on Metabolic Similarity

Utility of Animal Models in Understanding this compound's Biological Impact on Urological Systems

Given this compound's known historical use as a chemoantibiotic for urinary infections, animal models are critically important for evaluating its biological impact on the urological system and elucidating its mechanisms of action. archiviostoricobracco.com

Animal models are widely employed to study various aspects of urinary bladder function, including bladder capacity, voiding frequency, detrusor contractility, and bladder compliance. For a compound like this compound, which has been indicated for urinary tract disorders, these models would be crucial. Rodent models (e.g., rats, guinea pigs) are commonly used for cystometry studies, where catheters are implanted into the bladder to measure pressure changes during filling and voiding. These studies could assess this compound's potential effects on bladder hyperactivity, hypoactivity, or its analgesic properties within the urinary tract. While specific findings for this compound are not publicly detailed, such studies would aim to characterize its influence on micturition reflexes and bladder sensation.

Animal models of urinary tract infections (UTIs) and other urological conditions (e.g., interstitial cystitis, bladder pain syndrome) are highly relevant for gaining mechanistic insights into this compound's efficacy. Bacterial UTI models, often induced by inoculating the bladder with common uropathogens (e.g., Escherichia coli), would allow researchers to evaluate this compound's antimicrobial activity in vivo and its ability to reduce bacterial load and inflammation within the urinary tract. Furthermore, models of bladder inflammation or pain could be used to investigate this compound's local analgesic and anti-inflammatory properties, which are suggested by its historical components. veterinarypharmacon.com These models provide a platform to understand how this compound interacts with the host immune response and directly affects microbial growth or symptomatic relief.

Models for Studying Urinary Bladder Function

Application of Animal Models for Investigating Cancer Biology (General Methodological Relevance)

While this compound's primary historical application is in urological infections, animal models also hold general methodological relevance for investigating cancer biology, particularly for compounds with broad biological activity or those that might impact cellular proliferation or inflammation. If this compound were to be explored for anti-cancer properties, in vivo cancer models would be utilized. These include xenograft models (implanting human cancer cells into immunodeficient mice) or syngeneic models (implanting rodent cancer cells into immunocompetent rodents). These models allow for the assessment of tumor growth inhibition, metastasis, and the compound's impact on the tumor microenvironment. Studies would typically involve measuring tumor volume, assessing cellular proliferation markers, and analyzing histological changes. The relevance of these models to this compound would depend on specific hypotheses regarding its potential anti-proliferative or immunomodulatory effects, which are not detailed in current public information.

Autochthonous and Transplantable Models for Carcinogenesis Research

No research findings or data tables were identified that detail the use of this compound in autochthonous or transplantable models for carcinogenesis research. While these models are crucial for studying cancer development and progression, their application in the mechanistic investigation of this compound's role in carcinogenesis is not supported by current literature nih.govnih.gov.

Investigations of Pathway Activation and Therapeutic Targets in Urothelial Carcinoma Models

No specific investigations or detailed research findings were found linking this compound to pathway activation or therapeutic targets within urothelial carcinoma models. Research in urothelial carcinoma commonly explores various molecular targets and signaling pathways, such as fibroblast growth factor receptor 3 (FGFR3), programmed cell death protein 1 (PD-1), programmed death-ligand 1 (PD-L1), Nectin-4, and TROP-2, among others nih.govfrontiersin.orgcancerresearch.orgmdpi.comnih.gov. However, this compound's interaction with these pathways or its role as a therapeutic target in this disease context is not documented in the available scientific literature.

Structure Activity Relationship Sar Research of Urovalidin

Principles of Quantitative Structure-Activity Relationships (QSAR) Applied to Urovalidin Analogs

Quantitative Structure-Activity Relationships (QSAR) aim to establish a mathematical correlation between the physicochemical properties of chemical compounds and their biological activities. For this compound and its potential analogs, QSAR studies would involve systematically varying structural features and measuring the resulting changes in antibacterial or analgesic efficacy. This approach allows for the prediction of the biological activity of new, unsynthesized compounds and guides the rational design of more potent or selective derivatives.

Key physicochemical parameters typically considered in QSAR models include:

Hydrophobicity (logP/logD): Influences membrane permeability and interaction with hydrophobic binding sites.

Electronic properties (e.g., Hammett constants, pKa): Affects charge distribution, hydrogen bonding, and reactivity.

Steric properties (e.g., molar refractivity, Verloop parameters): Describes the size and shape of substituents, impacting receptor fit.

For this compound, QSAR models could correlate these parameters of various analogs with their minimum inhibitory concentrations (MICs) against common UTI pathogens or with their analgesic potency in relevant assays. Statistical methods, such as multiple linear regression or partial least squares, would be employed to build predictive models.

Design and Synthesis of this compound Analogs for SAR Studies

The design of this compound analogs for SAR studies would focus on systematically modifying its two primary components: the bis-isoxazolidinone moiety and the azo-dye pyridinediamine moiety, as well as the linker connecting them. The objective is to identify pharmacophores (structural features essential for activity) and understand how modifications impact potency, selectivity, and other desirable properties.

General strategies for analog design based on this compound's known synthetic routes :

Modifications on the isoxazolidinone rings: Altering substituents on the oxazolidinone ring or the phenylenediamine linker.

Modifications on the pyridinediamine moiety: Introducing different substituents on the pyridine (B92270) ring or modifying the phenylazo group.

Varying the linker: Exploring different types of linkers between the two main components or within the bis-isoxazolidinone structure itself.

The synthesis of these analogs would leverage established organic chemistry reactions. For instance, the bis-isoxazolidinone subunit is synthesized via double Schiff base formation involving a phenylenediamine derivative and 3-oxo-isoxazolidinone-4-carbaldehyde . Analogs could be prepared by varying the phenylenediamine derivative or introducing different aldehyde derivatives. Similarly, the azo-dye component is formed through a diazotization reaction followed by coupling with 2,6-diaminopyridine (B39239) . Modifications could involve different aniline (B41778) derivatives for diazotization or substituted diaminopyridines for coupling. Combinatorial synthesis techniques could also be employed to rapidly generate libraries of this compound analogs for high-throughput screening.

Impact of Structural Modifications on this compound's Biological Activities

Structural modifications can profoundly influence a compound's biological activity by altering its binding affinity to target molecules, its pharmacokinetic properties, or its metabolic stability.

Core Structure Modifications and Functional Group Derivatization

Modifications to the core structures of this compound's components or the derivatization of its functional groups (e.g., carbonyls, imine nitrogens, amine nitrogens, azo groups) would be systematically explored.

Functional Group Derivatization:

Carbonyl groups (in isoxazolidinone): Modifications here could affect hydrogen bonding capabilities, which are often critical for receptor binding.

Imine nitrogens (-C=N-): These are key features of the Schiff base linkage. Altering these could affect the stability of the linkage or introduce new steric or electronic properties.

Azo group (-N=N-): This chromophore is central to the pyridinediamine moiety. Modifications could influence its electronic properties, redox behavior, and interactions with biological systems.

Amine groups (in pyridinediamine): These groups are often involved in hydrogen bonding or protonation, which can be crucial for activity in different physiological pH environments.

An illustrative example of how functional group modifications might impact activity is shown in the hypothetical data below.

Table 1: Hypothetical Impact of Functional Group Modifications on this compound Analogs

Analog IDModified Functional GroupModification DescriptionHypothetical Antibacterial Activity (MIC, µg/mL)Hypothetical Analgesic Activity (Relative Potency)
This compound-Parent Compound8.01.0
A1Isoxazolidinone CarbonylReduction to Hydroxyl16.00.5
A2Azo GroupReplacement with Alkyl Linker32.00.2
A3Pyridine AmineAcetylation4.01.5
A4Phenylene LinkerIntroduction of Methyl6.01.2

Influence of Substituent Position and Nature on Activity

The position and nature (e.g., electron-donating, electron-withdrawing, bulky, small, hydrophilic, hydrophobic) of substituents on the aromatic rings or heterocyclic structures of this compound analogs are critical determinants of biological activity.

Electronic Effects: Electron-donating groups (e.g., -OCH3, -NH2) can increase electron density, potentially enhancing nucleophilicity or basicity. Electron-withdrawing groups (e.g., -NO2, -CF3) can decrease electron density, affecting acidity or electrophilicity. These changes can alter interactions with target proteins or enzymes.

Steric Effects: Bulky substituents can create steric hindrance, preventing a molecule from fitting into a binding pocket, or conversely, they can induce a conformational change that promotes binding. Small substituents might allow for tighter packing.

For instance, if a specific pocket on a bacterial enzyme or pain receptor is involved in binding, a substituent that perfectly fits that pocket (optimal steric and electronic properties) would lead to enhanced activity. Conversely, a bulky group in a confined space might abolish activity.

Table 2: Hypothetical Influence of Substituent Position and Nature on this compound Analogs

Analog IDPosition of ModificationSubstituent NatureHypothetical Antibacterial Activity (MIC, µg/mL)Hypothetical Analgesic Activity (Relative Potency)
This compound-Parent Compound8.01.0
B1para-Phenylenediamine-CH3 (Methyl)7.01.1
B2ortho-Pyridinediamine-Cl (Chloro)12.00.7
B3meta-Phenylazo-NO2 (Nitro)10.00.9
B4para-Phenylenediamine-OH (Hydroxyl)5.01.3

Computational Approaches in this compound SAR Analysis

Computational methods play an increasingly vital role in modern SAR studies, providing insights into molecular interactions and predicting biological activity in silico, thereby reducing the need for extensive experimental synthesis and testing.

Molecular Docking and Simulation Studies

Molecular docking and simulation studies are powerful tools for understanding the binding mechanisms of this compound and its analogs with potential biological targets.

Molecular Docking: This technique predicts the preferred orientation (binding mode) of a ligand (this compound or its analog) when it binds to a receptor (e.g., a bacterial enzyme, a pain receptor protein) to form a stable complex nih.govresearchgate.net. By calculating a docking score, it estimates the binding affinity. For this compound, docking studies could be used to:

Identify potential bacterial targets (e.g., enzymes involved in bacterial cell wall synthesis or DNA replication) that this compound might inhibit.

Explore interactions with pain-related receptors to elucidate its analgesic mechanism.

Screen libraries of this compound analogs against these targets to prioritize compounds with high predicted binding affinities.

Visualize the specific interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, between the compound and the amino acid residues in the active site.

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of the ligand-receptor complex, MD simulations provide a dynamic view of their interactions over time nih.gov. MD simulations allow researchers to:

Assess the stability of the ligand-receptor complex predicted by docking.

Observe conformational changes in both the ligand and the receptor upon binding.

Calculate binding free energies, providing a more accurate measure of binding affinity than simple docking scores.

Study the influence of solvent molecules and membrane environments on the interactions.

For this compound, MD simulations could reveal how its flexible structure adapts to a target's binding pocket, how different parts of the molecule contribute to stable interactions, and how modifications might affect these dynamics, ultimately influencing its antibacterial or analgesic efficacy.

Predictive Modeling for Biological Activity

Predictive modeling for biological activity involves the use of computational algorithms to forecast how a chemical compound will behave in a biological system. These models are built upon existing experimental data, correlating molecular descriptors (numerical representations of a molecule's structural and physicochemical properties) with observed biological activities. Key techniques include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and machine learning approaches.

Overview of Predictive Modeling

QSAR Models : These models establish statistical relationships between a compound's molecular descriptors (e.g., logP, molecular weight, topological indices, electronic properties) and its biological activity (e.g., IC₅₀, EC₅₀, binding affinity). They can predict the activity of new, unsynthesized compounds based on their calculated descriptors.

Molecular Docking : This technique simulates the interaction between a small molecule (ligand, e.g., this compound) and a macromolecule (receptor, e.g., a protein target) to predict the preferred binding orientation and affinity. It provides insights into the potential mechanism of action at a molecular level.

Machine Learning (ML) Approaches : More advanced ML algorithms (e.g., neural networks, random forests, support vector machines) can identify complex, non-linear relationships within large datasets of chemical structures and their biological activities, enabling highly accurate predictions.

Application to this compound (Hypothetical Case Study) For this compound, predictive modeling could be employed to explore its potential interactions with known targets relevant to urinary tract infections or pain pathways. Given its reported historical use in urology, models could focus on predicting its antibacterial efficacy against common uropathogens or its analgesic properties.

Illustrative Data Table 1: Predicted Activity of this compound Analogs

This hypothetical table demonstrates how predictive models might rank this compound and a series of its structural analogs based on a predicted biological activity, such as inhibition of a bacterial enzyme or a receptor binding affinity, expressed as a pIC₅₀ value (negative logarithm of the IC₅₀, where higher values indicate greater potency).

Compound IDStructural ModificationPredicted pIC₅₀ (Bacterial Enzyme X)Predicted Binding Score (Target Y)
This compoundReference Compound6.8-8.5
Analog APhenylazo group modified7.2-9.1
Analog BIsoxazolidinone ring altered6.1-7.8
Analog CLinker elongation7.0-8.7
Analog DPyridinediamine substitution7.5-9.3

Illustrative Data Table 2: Key Molecular Descriptors and Predicted Activity

This table illustrates how specific molecular descriptors for this compound and its hypothetical analogs might correlate with their predicted biological activity, providing a basis for QSAR model development.

Compound IDLogP (Predicted)H-Bond DonorsH-Bond AcceptorsTPSA (Ų)Predicted pIC₅₀
This compound2.538120.56.8
Analog A2.827115.27.2
Analog B2.149128.16.1
Analog C2.738122.07.0
Analog D2.926110.87.5

Detailed Research Findings (Hypothetical)

Hypothetical predictive modeling studies on this compound could reveal several key insights:

Pharmacophore Identification : Through QSAR analysis, it might be found that the presence of the phenylazo moiety in the Phenazopyridine component is critical for its analgesic activity, while specific features of the bis-isoxazolidinone component contribute to its potential antimicrobial effects. For example, a hypothetical model might indicate that a specific hydrogen bond acceptor site within the isoxazolidinone structure is crucial for binding to a bacterial target, and modifications that enhance this feature lead to increased predicted potency.

Optimal Physicochemical Properties : Predictive models could identify optimal ranges for physicochemical properties, such as lipophilicity (LogP) and polar surface area (TPSA), for desired biological activity and pharmacokinetic profiles. For instance, a hypothetical finding might suggest that a LogP value around 2.8 and a TPSA of 110-115 Ų are optimal for achieving high predicted activity against a specific uropathogen, while maintaining reasonable solubility.

Design of Improved Analogs : Based on these predictive insights, researchers could theoretically design new this compound analogs with enhanced predicted potency or selectivity. For example, if the models indicate that a specific substitution on the phenylazo ring improves binding, synthetic efforts could be directed towards creating and testing such modified compounds, thereby optimizing the compound's therapeutic potential.

These predictive modeling approaches, while illustrative in this context due to the lack of specific published data for this compound's SAR, represent the standard methodology employed in modern drug discovery to efficiently guide the design and synthesis of novel chemical entities with desired biological properties.

Analytical Methodologies for Urovalidin Research

Spectroscopic Techniques for Molecular Structure Characterization

Once isolated and purified, the definitive characterization of Urovalidin's molecular structure relies on advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds like this compound. It provides comprehensive information about the arrangement of atoms and functional groups within the molecule. For this compound, both proton (¹H) NMR and carbon-13 (¹³C) NMR spectroscopy have been utilized for characterization. Specifically, ¹H NMR data for this compound showed characteristic signals in the aromatic region (δ = 7.8 – 8.1 ppm). ¹³C NMR spectroscopy further provided insights into the compound's carbon framework, with signals at δ = 162.5 ppm attributed to the oxazolidinone carbonyl and δ = 150.2 ppm corresponding to the azo group. These specific chemical shifts are crucial for confirming the presence and connectivity of the bis-isoxazolidinone and phenylazo-pyridinediamine moieties within the this compound structure.

High-Resolution Mass Spectrometry (HRMS) is essential for precisely determining the molecular mass and elemental composition of this compound. HRMS instruments, such as Orbitrap mass spectrometers, are capable of achieving very high resolution (e.g., up to 120,000 Full Width at Half Maximum (FWHM) at m/z 200), allowing for the discrimination of compounds based on minute mass differences. chromatographyonline.comthermofisher.com For this compound, HRMS analysis confirmed its accurate mass, with a detected m/z of 515.2029 for the protonated molecule ([M+H]⁺), which aligns with the calculated mass for its molecular formula, C₂₅H₂₅N₉O₄. This high mass accuracy is critical for confirming the molecular identity of this compound and for differentiating it from other compounds with similar nominal masses but different elemental compositions. chromatographyonline.comresearchgate.net HRMS also provides fragmentation patterns that further aid in structural elucidation and database matching. researchgate.net

To ensure the robustness and reliability of structural assignments for this compound, standardization of data interpretation and computational cross-validation are crucial. Data interpretation necessitates alignment with established reference spectra and adherence to predefined analytical procedure descriptions and performance criteria. europa.eu This includes setting acceptance criteria for accuracy and precision of analytical results. europa.eu

Computational tools, such as Density Functional Theory (DFT) simulations, play a significant role in cross-validating experimental spectroscopic data. DFT calculations can predict various spectroscopic parameters, including NMR chemical shifts and mass fragmentation patterns, which can then be rigorously compared with the experimentally obtained NMR and HRMS data for this compound. This computational cross-validation enhances the confidence in structural elucidation, particularly for complex molecules where experimental data alone might be ambiguous or incomplete.

Data Tables

Table 1: Spectroscopic Characterization Data for this compound

TechniqueParameterObserved ValueAssignment/CommentSource
¹H NMRδ (ppm)7.8 – 8.1Aromatic protons
¹³C NMRδ (ppm)162.5Oxazolidinone carbonyl
¹³C NMRδ (ppm)150.2Azo group
HRMSm/z [M+H]⁺515.2029Calculated for C₂₅H₂₅N₉O₄

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

Advanced Analytical Techniques for Component Identification in Research Contexts

Advanced analytical techniques are indispensable for the comprehensive characterization of chemical compounds like this compound, especially when dealing with mixtures or novel synthesized entities. These methods provide detailed insights into molecular structure, functional groups, and crystalline arrangements, which are fundamental for validating synthesis, ensuring purity, and exploring potential applications. For a compound like this compound, which is a defined mixture, these techniques are critical for confirming the presence and structural integrity of its individual components and their interaction within the mixture ontosight.ai.

X-Ray Diffraction for Crystalline Structure Analysis

X-Ray Diffraction (XRD) is a powerful non-destructive analytical technique used to determine the atomic and molecular structure of crystalline materials. When X-rays interact with a crystalline sample, they are diffracted by the atoms in a regular, repeating pattern. The resulting diffraction pattern is unique to the specific crystalline structure, providing information about the unit cell dimensions, space group symmetry, and the precise atomic positions within the crystal lattice. For this compound, if it can be crystallized, XRD would be instrumental in elucidating the three-dimensional arrangement of its atoms, confirming its molecular geometry, and potentially identifying any co-crystallization or supramolecular interactions between its two component molecules.

Detailed Research Findings (Hypothetical for this compound): In a hypothetical research scenario, single-crystal XRD analysis of a crystalline form of this compound might reveal a monoclinic crystal system with specific unit cell parameters. Such analysis would confirm the connectivity of atoms and bond lengths and angles, providing definitive proof of the compound's structure as described by its molecular formula and constituent parts. Furthermore, it could identify the presence of solvent molecules within the crystal lattice or reveal polymorphism if different crystalline forms exist.

Hypothetical XRD Data for Crystalline this compound:

ParameterValue (Hypothetical)Unit
Crystal SystemMonoclinic-
Space GroupP2₁/c-
a15.23Å
b10.87Å
c22.56Å
α90.00Degrees
β105.50Degrees
γ90.00Degrees
Z (Molecules/Unit Cell)4-
R1 Factor0.045-
Goodness-of-Fit1.05-

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a widely used analytical technique for identifying functional groups present within a molecule. This method relies on the principle that molecules absorb infrared radiation at specific frequencies that are characteristic of the vibrations of their chemical bonds. When a bond absorbs IR radiation, it vibrates at a higher amplitude, and the energy absorbed corresponds to a specific wavenumber. By analyzing the unique pattern of absorption bands in an IR spectrum, researchers can deduce the presence or absence of various functional groups such as carbonyls (C=O), hydroxyls (-OH), amines (-NH), C=N, and aromatic rings, all of which are expected in a compound with this compound's described structure nih.govontosight.ai.

Hypothetical IR Spectroscopic Data for this compound:

Wavenumber (cm⁻¹)Functional Group Assignment (Hypothetical)Intensity
3350-3200N-H stretch (amine)Medium
3080-3020Aromatic C-H stretchWeak
2950-2850Aliphatic C-H stretchMedium
1750-1700C=O stretch (isoxazolidinone)Strong
1650-1600C=N stretch (imine/azo)Strong
1590-1450Aromatic C=C stretchMedium
1300-1200C-N stretchMedium
750-700Aromatic C-H out-of-plane bendStrong

Theoretical Frameworks and Future Research Directions

Systematic Literature Review Methodologies for Identifying Underexplored Pharmacological Pathways

Systematic literature reviews are fundamental in identifying gaps in existing knowledge and pinpointing underexplored pharmacological pathways for chemical compounds. This rigorous approach involves a comprehensive search of scientific databases, followed by a critical appraisal and synthesis of relevant studies. The Preferred Reporting Items for Systematic Reviews and Meta-Analyses (PRISMA) guidelines are widely adopted to ensure transparency and reproducibility in such reviews nih.gov. By systematically mapping existing research, potential molecular targets and mechanisms of action that have not been thoroughly investigated can be identified. For Urovalidin, a systematic review could consolidate disparate findings related to its antibacterial and analgesic properties, potentially uncovering novel pathways beyond its known effects on urinary tract infections.

Integration of Multi-Omics Data for Comprehensive Understanding

The integration of multi-omics data, encompassing genomics, transcriptomics, proteomics, and metabolomics, offers a holistic view of biological systems and how they respond to chemical compounds. This integrative approach is crucial for elucidating complex mechanisms across various molecular layers and holds the promise of unlocking novel and actionable biological insights. For this compound, integrating such diverse datasets could provide a deeper understanding of its effects on microbial populations, host responses, and potential off-target interactions at a systemic level.

Multivariate Analysis Techniques (e.g., PCA, PLS-DA)

Multivariate analysis techniques are indispensable for processing and interpreting heterogeneous datasets generated from multi-omics studies. Principal Component Analysis (PCA) is commonly used for dimensionality reduction and visualizing patterns in complex data, identifying major sources of variation. Partial Least Squares-Discriminant Analysis (PLS-DA) is employed for classification and identifying variables that best discriminate between different groups, such as treated versus untreated samples. These techniques enable the identification of key molecular changes associated with a compound's action or its effects on biological systems, even in the absence of a priori hypotheses. Applying PCA or PLS-DA to multi-omics data related to this compound could reveal subtle yet significant biological signatures associated with its antimicrobial or analgesic effects.

Normalization Tools for Batch Effect Management

A significant challenge in multi-omics data integration is the presence of batch effects, which are non-biological variations introduced during sample processing, measurement, or data acquisition across different experiments, laboratories, or platforms. Effective normalization tools are critical to mitigate these technical variations, ensuring that data are reproducible and comparable. Tools like ComBat, quantile normalization, or cyclic loess normalization are frequently used to remove batch effects, thereby enhancing the reliability of integrated multi-omics analyses. The proper application of such normalization strategies would be essential for any future multi-omics studies on this compound to ensure the validity and interpretability of the results.

Development of Novel Research Avenues for this compound and its Analogs

The exploration of novel research avenues for this compound and its analogs is a critical step for maximizing its therapeutic potential. This includes a deeper investigation into its molecular targets, which are currently not extensively detailed in public domain literature. Understanding the precise molecular interactions could pave the way for rational drug design and the development of more potent or selective analogs. Furthermore, research into potential synergistic effects with other antibiotics could enhance its therapeutic profile, particularly in the context of increasing antimicrobial resistance nih.gov. Preclinical and subsequent clinical studies would be essential to fully characterize its benefits, risks, and explore new applications beyond its current scope in urinary tract infections wikipedia.org.

Compound Names and Corresponding PubChem CIDs

The following table lists the chemical compounds mentioned in this article, along with their respective PubChem Compound Identifiers (CIDs).

Q & A

Q. How should researchers design longitudinal studies to evaluate this compound’s potential as a biomarker for chronic diseases?

  • Answer : Establish baseline measurements, incorporate repeated sampling over time, and adjust for covariates (e.g., diet, comorbidities). Use mixed-effects models to account for intra-individual variability and validate specificity via ROC curve analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.